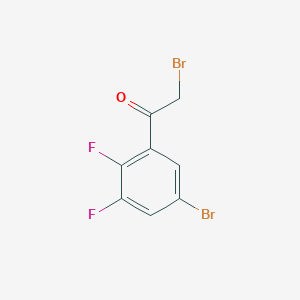

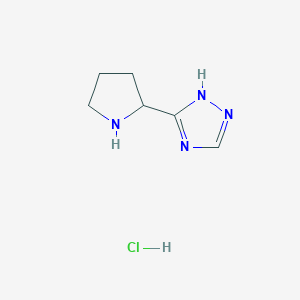

![molecular formula C11H21FN2 B1411917 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine CAS No. 1897768-56-7](/img/structure/B1411917.png)

4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine

説明

4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine is a compound that falls under the category of piperidones . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Synthesis Analysis

Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis

The molecular structure of 4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine has been elucidated using single-crystal X-ray diffraction intensities . The molecules are arranged in monoclinic P21/n symmetry allowing for a dihedral angle of 36.76 (8)° observed between the mean plane of the benzene ring and the mean plane of the piperidine chair .Chemical Reactions Analysis

The (4-fluorobenzyl)piperidine moiety of compound 2d is projected in a cavity forming π-π interaction with the crucial residue of His263, cation-π interaction with His244, and Van der Waals interaction with Val283 .科学的研究の応用

Anticancer Applications

Piperidine derivatives, including compounds like “4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine”, have been utilized in the development of anticancer agents. These compounds can exhibit good activity against various cancer cell lines, including androgen-refractory cancer cell lines (ARPC) .

Antiviral and Antimicrobial Applications

The piperidine nucleus is also explored for its antiviral and antimicrobial properties. This suggests potential research applications of “4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine” in these areas .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are known for their analgesic and anti-inflammatory effects, which could make “4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine” a candidate for research into new pain relief and anti-inflammatory medications .

Neurological Disorder Applications

Research into Alzheimer’s disease and antipsychotic treatments has also involved piperidine derivatives, indicating a potential application for “4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine” in the field of neurology .

Anticoagulant Applications

The piperidine structure is associated with anticoagulant effects, which could be an area of application for this compound in developing treatments that prevent blood clotting .

Synthetic Route Development

The compound’s structure can be used to develop novel synthetic routes for creating new chemical entities, which can have various pharmaceutical applications .

作用機序

Target of Action

It is known that piperidine derivatives, which include 4-fluoro-1-[(piperidin-4-yl)methyl]piperidine, have been evaluated for potential treatment of hiv . They have been found to exhibit antagonistic activities against the CCR5 receptor , a chemokine receptor that plays a crucial role in the entry of HIV-1 into cells .

Mode of Action

Based on the known actions of similar piperidine derivatives, it can be inferred that 4-fluoro-1-[(piperidin-4-yl)methyl]piperidine may interact with its target, the ccr5 receptor, leading to changes that inhibit the entry of hiv-1 into cells .

Biochemical Pathways

Given its potential role as a ccr5 antagonist, it can be inferred that it may impact the pathways related to hiv-1 entry into cells .

Result of Action

Based on the known actions of similar piperidine derivatives, it can be inferred that this compound may inhibit the entry of hiv-1 into cells by antagonizing the ccr5 receptor .

特性

IUPAC Name |

4-fluoro-1-(piperidin-4-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2/c12-11-3-7-14(8-4-11)9-10-1-5-13-6-2-10/h10-11,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMXNDGACVRCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCC(CC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B1411836.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B1411839.png)

![2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1411845.png)

![Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1411848.png)

![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411857.png)